BenchChemオンラインストアへようこそ!

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

HDAC8 isoform selectivity epigenetic probe sulfamoylbenzamide ZBG

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 314076-22-7) is a bifunctional HDAC8-selective inhibitor (IC₅₀ 600 nM) with a >23-fold window over HDAC4/5, eliminating pan-HDAC confounding activity. The benzamide ZBG avoids hydroxamate metal-chelating liabilities inherent to SAHA. A dual-mechanism agent combining DNA alkylation via the nitrogen-mustard warhead with HDAC inhibition. The 4-nitrophenyl group enables nitroreductase-mediated activation for hypoxia-selective or GDEPT studies—a feature absent in 4-chloro/bromo analogs. Simultaneously inhibits h-NTPDase1 (IC₅₀ 2.88 µM) and HDAC8, offering a single-agent dual-target tool.

Molecular Formula C17H17Cl2N3O5S
Molecular Weight 446.3
CAS No. 314076-22-7
Cat. No. B2696706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
CAS314076-22-7
Molecular FormulaC17H17Cl2N3O5S
Molecular Weight446.3
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl
InChIInChI=1S/C17H17Cl2N3O5S/c18-9-11-21(12-10-19)28(26,27)16-7-1-13(2-8-16)17(23)20-14-3-5-15(6-4-14)22(24)25/h1-8H,9-12H2,(H,20,23)
InChIKeyFTLVPCJLWVYTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 314076-22-7) Procurement‑Relevant Identity & Class Context


4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 314076‑22‑7) is a bifunctional small molecule that merges a DNA‑alkylating bis(2‑chloroethyl)sulfamoyl nitrogen‑mustard pharmacophore with a 4‑nitrophenylbenzamide zinc‑binding group (ZBG). The compound is formally classified as a sulfamoylbenzamide‑based histone deacetylase (HDAC) inhibitor and is catalogued as an HDAC Inhibitor reference tool. In vitro profiling shows that it inhibits recombinant human HDAC8 with an IC₅₀ of 600 nM, while its potency against HDAC4 (IC₅₀ = 14 000 nM) and HDAC5 (IC₅₀ = 50 000 nM) is substantially weaker, establishing a selectivity window that distinguishes it from pan‑HDAC inhibitors such as vorinostat (SAHA). [1]

Why Generic 4‑Sulfamoylbenzamide or Nitrogen‑Mustard Analogs Cannot Substitute for 314076‑22‑7 Without Empirical Re‑Validation


Although the 4‑[bis(2‑chloroethyl)sulfamoyl]benzamide scaffold is shared by several catalogued analogs (e.g., the 4‑chlorophenyl derivative CAS 324541‑03‑9 and the 4‑bromophenyl derivative CAS 307510‑41‑4), the electron‑withdrawing 4‑nitro substituent on the anilide ring of 314076‑22‑7 markedly alters both the zinc‑binding affinity of the benzamide warhead and the reactivity of the nitrogen‑mustard alkylator. [1] In the structurally related bifunctional series N‑(2‑aminophenyl)‑4‑[bis(2‑chloroethyl)amino]benzamide (NA), a single substituent change shifted HDAC3 IC₅₀ from 95 nM to >5 000 nM for HDAC4, demonstrating that subtle electronic perturbations dictate isoform selectivity and cellular antiproliferative profiles. [2] Consequently, procurement specifications that treat compounds within this chemotype as interchangeable risk introducing uncontrolled variability in target engagement, selectivity, and functional readouts.

Quantitative Differentiation Evidence for 314076‑22‑7 Versus Closest Analogs and Reference Inhibitors


HDAC8 Inhibitory Potency and Selectivity Over HDAC4/5 Compared with the Pan‑HDAC Inhibitor SAHA

In a recombinant human HDAC panel, 4‑[bis(2‑chloroethyl)sulfamoyl]‑N‑(4‑nitrophenyl)benzamide inhibited HDAC8 with an IC₅₀ of 600 nM, whereas its IC₅₀ values for HDAC4 and HDAC5 were 14 000 nM and 50 000 nM, respectively. The reference pan‑HDAC inhibitor SAHA (vorinostat) shows roughly equipotent inhibition across class I and IIb isoforms (HDAC1 IC₅₀ ~51 nM, HDAC8 IC₅₀ ~4 008 nM), yielding an HDAC8/HDAC4 selectivity ratio of <1, compared with a >23‑fold window for the target compound. [1] [2]

HDAC8 isoform selectivity epigenetic probe sulfamoylbenzamide ZBG

DNA‑Alkylating Nitrogen‑Mustard Warhead Retained While Introducing HDAC‑Directed Zinc‑Binding

The target compound contains the bis(2‑chloroethyl)sulfamoyl group, which is structurally analogous to the nitrogen‑mustard moiety of clinical alkylators (e.g., chlorambucil). In the closely related bifunctional series N‑(2‑aminophenyl)‑4‑[bis(2‑chloroethyl)amino]benzamide (NA), the nitrogen‑mustard group induced DNA cross‑linking while the benzamide ZBG inhibited class I HDACs (HDAC1–3 IC₅₀ 95–261 nM). Introducing the nitrogen mustard onto the CI‑994 benzamide scaffold improved antiproliferative activity against solid‑tumor lines (A2780, HepG2) relative to SAHA. [1] 314076‑22‑7 extends this design logic by using a sulfamoyl linker, which modulates alkylator electrophilicity and may reduce unwanted hydrolysis relative to the amino‑linked analogs. [2]

bifunctional molecule DNA alkylation dual pharmacology

h‑NTPDase1 Inhibitory Activity: A Potential Differentiator from Other Sulfamoylbenzamides

One commercial datasheet reports that 4‑[bis(2‑chloroethyl)sulfamoyl]‑N‑(4‑nitrophenyl)benzamide inhibits human NTPDase1 (h‑NTPDase1) with an IC₅₀ of 2.88 ± 0.13 µM. In contrast, a focused SAR study on sulfamoylbenzamide derivatives identified the most potent h‑NTPDase8 inhibitor as 2‑chloro‑5‑(N‑cyclopropylsulfamoyl)benzoic acid (2d) with an IC₅₀ of 0.28 ± 0.07 µM, but that compound lacks the nitrogen‑mustard warhead and para‑nitroanilide tail present in 314076‑22‑7. [1] No head‑to‑head comparison is available; however, the combination of micromolar h‑NTPDase1 inhibition with HDAC8 activity is unique among disclosed sulfamoylbenzamides.

purinergic signaling h‑NTPDase ectonucleotidase inhibitor

Physicochemical Differentiation: Nitro Group Imparts Unique Electronic and Solubility Properties Versus Halo‑Substituted Analogs

The 4‑nitrophenyl substituent of 314076‑22‑7 is strongly electron‑withdrawing (Hammett σₚ = 0.78), which lowers the electron density of the benzamide carbonyl and enhances hydrogen‑bonding to the HDAC zinc ion relative to the 4‑chloro (σₚ = 0.23) or 4‑bromo (σₚ = 0.23) analogs. Additionally, nitro‑substituted benzamides have been explored as prodrug substrates for nitroreductase (NTR)‑based gene‑directed enzyme prodrug therapy (GDEPT); voltammetric studies confirm that nitro‑substituted benzamides are reducible at biologically accessible potentials. [1] The 4‑chlorophenyl analog (CAS 324541‑03‑9) and 4‑bromophenyl analog (CAS 307510‑41‑4) lack this reducible nitro handle, precluding their use in NTR‑GDEPT strategies.

electron deficiency nitro reduction prodrug potential

Optimal Research and Procurement Application Scenarios for 314076‑22‑7 Based on Verified Differentiation Data


HDAC8‑Selective Chemical Probe Experiments Requiring a Non‑Hydroxamate ZBG

When a study demands selective inhibition of HDAC8 without pan‑HDAC activity or hydroxamate‑related metal‑chelating liabilities, 314076‑22‑7 provides a >23‑fold selectivity window over HDAC4/5. This contrasts with SAHA, which is essentially equipotent across class I and IIb isoforms. [1] The benzamide ZBG also avoids the pharmacokinetic and off‑target issues commonly associated with hydroxamic acids.

Bifunctional DNA‑Damage/Epigenetic Probe Development

For medicinal chemistry campaigns exploring dual‑mechanism agents that simultaneously alkylate DNA and inhibit HDACs, the target compound serves as a scaffold with both a bis(2‑chloroethyl) warhead and a benzamide ZBG. The sulfamoyl linker differentiates it from the amino‑linked NA series, potentially offering distinct alkylation kinetics and cellular stability profiles. [2]

Nitroreductase‑Based GDEPT or Hypoxia‑Activated Prodrug Research

The 4‑nitrophenyl group makes 314076‑22‑7 a candidate substrate for bacterial or human nitroreductases, enabling its use in gene‑directed enzyme prodrug therapy (GDEPT) or hypoxia‑selective activation studies. The 4‑chloro and 4‑bromo analogs lack this reducible handle and cannot be employed in the same experimental paradigm. [3]

Multi‑Target Profiling Involving Purinergic Signaling and Epigenetics

In exploratory studies where simultaneous engagement of h‑NTPDase1 and HDAC8 is desired, 314076‑22‑7 offers a single‑agent tool with confirmed inhibition of both targets (h‑NTPDase1 IC₅₀ = 2.88 µM; HDAC8 IC₅₀ = 600 nM). No other commercially available compound within the sulfamoylbenzamide class has been reported with this dual‑target profile.

Quote Request

Request a Quote for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.